molecular formula C19H21FN6O B3159161 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 861207-05-8

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B3159161
CAS No.: 861207-05-8
M. Wt: 368.4 g/mol
InChI Key: RPVYHEBHYIFLNM-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: Medically, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include other pyrido[2,3-d]pyrimidines and fluorophenyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness: What sets 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

7-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c20-14-3-1-12(2-4-14)16-13(5-6-26-7-9-27-10-8-26)11-15-17(21)24-19(22)25-18(15)23-16/h1-4,11H,5-10H2,(H4,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVYHEBHYIFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134088
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861207-05-8
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861207-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Reactant of Route 5
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7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Reactant of Route 6
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine

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